molecular formula C8H16N2 B2377355 (Hexahydro-1H-pyrrolizin-7A-YL)methanamine CAS No. 78449-73-7

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine

Cat. No.: B2377355
CAS No.: 78449-73-7
M. Wt: 140.23
InChI Key: YSMMVKXAJZFXHK-UHFFFAOYSA-N
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Description

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine is a heterocyclic amine compound with the molecular formula C8H16N2 It is characterized by a hexahydro-1H-pyrrolizine ring structure with a methanamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine can be synthesized through a series of chemical reactions involving cyclization, hydrogenation, and methylation. One common method involves the cyclization of pyrrole compounds, followed by hydrogenation to form the hexahydro-1H-pyrrolizine ring, and subsequent methylation to introduce the methanamine group .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as platinum oxide and solvents like acetic acid to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a platinum catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (Hexahydro-1H-pyrrolizin-7A-YL)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-1H-pyrrolizin-7a (5H)-ylmethanamine
  • 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine

Uniqueness

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine is unique due to its specific ring structure and functional group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility .

Properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMMVKXAJZFXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In 8.5 ml of acetic acid introduced therein hydrogen chloride gas (400 mg, 11.0 mmol), 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (300 mg, 2.20 mmol, obtained in Example 1) and platinum oxide (30 mg) were added to stir under hydrogen gas atmosphere for 24 hours at 20° C. After removal of insoluble matters from the reaction mixture, the filtrate was concentrated, 0.5N NaOH (10 ml) was added to the residue, which was extracted with chloroform, the extract was dried over anhydrous sodium sulfate, concentrated, and distilled in vacuo to afford 188 mg of the desired compound (Yield: 61%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

Among two types of said reducing reaction, the former type reaction will be completed within 0.5 to 6 hours, when 1 equivalent amount of 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine or a salt thereof and 3 to 10 equivalent amount of the acid and 3 to 10 equivalent amount of the metal or the metal salt were dissolved in a suitable solvent to stir the mixture at room temperature. As the solvent, methanol, ethanol, n-propanol, i-propanol or the like alcohol; water; or a mixture of water and an alcohol may be listed. After completion of the reaction, insoluble matters were filtered off, the filtrate was, if necessary, concentrated in vacuo, adding thereto an alkali solution, filtering off, if necessary, insoluble matters, distilling out the solvent, extracting with use of an organic solvent, concentrating the extract, and distilling the residue; or after completion of the reaction, an alkali carbonate or a solution thereof was added to the reaction mixture, filtering off formed insoluble matters, concentrating the filtrate in vacuo, dissolving or suspending the resulting residue in an organic solvent, stirring same for 1 to 12 hours at 20° C., while introducing ammonia gas, filtering-off insoluble matters, concentrating the filtrate in vacuo, and then distilling in vacuo to afford the desired 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (Compound III). As the alkali for alkalidizing the reaction mixture, sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium hydrogen carbonate or the like may be listed. As the extraction solvent, methylene chloride, chloroform, ethyl ether, ethyl acetate or the like may be listed. While, as the basic carbonate, sodium carbonate, sodium hydrogen carbonate, potassium carbonate, potassium hydrogen carbonate, calcium carbonate or the like may be listed. As the organic solvent for dissolving or suspending the residue, benzene, toluene, tetrahydrofuran, dioxane or the like ether solvent; methanol, ethanol, i-propanol, n-propanol, i-butanol, n-butanol or the like alcoholic solvent may be listed.
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alcohol
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Synthesis routes and methods III

Procedure details

To a suspension of Raney nickel (300 mg) in 5.0 ml of ethanol, 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (300 mg, 1.76 mmol, obtained in Example 1) was added and the resulting mixture was stirred for 1 hour at 20° C. under hydrogen atmosphere. The catalyst was filtered off, the filtrate was concentrated, and the resulting crude product was distilled in vacuo to afford 185 mg of the desired compound (Yield: 75%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods IV

Procedure details

To a homogenous solution of 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (1.00 g, 5.88 mmol) and NaOH (0.235 g (5.88 mmol) in 5 ml of ethanol, 0.40 g of Raney nickel were added to stir the mixture under hydrogen atmosphere at 20° C. for 12 hours. The catalyst was filtered off, and then the filtrate was poured into 33% HCl/ipropanol (5.0 ml) below 20° C. The reaction mixture was evaporated to dryness to give crude crystal. The crude crystal was suspended in toluene (5.0 ml) and to the suspension was introduced NH3 gas to stir at 20° C. for 12 hours. The precipitate was filtered off and the filtrate was evaporated to afford 716 mg of the desired compound (Yield: 86.9%).
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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5 mL
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0.4 g
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catalyst
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reactant
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5 mL
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solvent
Reaction Step Three
Yield
86.9%

Synthesis routes and methods V

Procedure details

To 5.0 ml of 80% ethanol, 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (300 mg, 1.76 mmol, obtained in Example 1) and concentrated hydrochloric acid (0.45 ml, 5.28 mmol) were added to stir for 10 minutes at 20° C. Then, iron powder (500 mg, 8.95 mmol) was added to the mixture to further stirr for 1 hour at 20° C. Insoluble matters were filtered off and the filtrate was concentrated, adding 0.5N NaOH (10 ml) to the residue, filtering the solution to further remove insoluble matters, extracting the filtrate with chloroform, drying the extract over anhydrous sodium sulfate, concentrating the extract, and distilling the resulting crude product to afford 224 mg of the desired compound (Yield: 91%).
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
91%

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